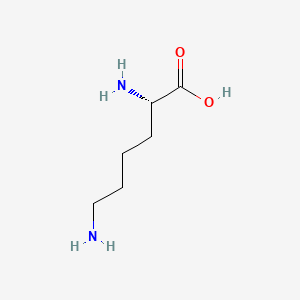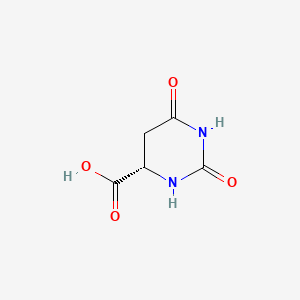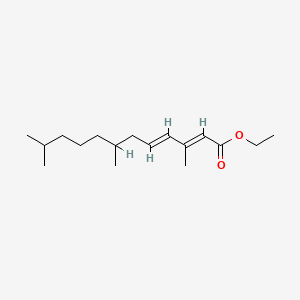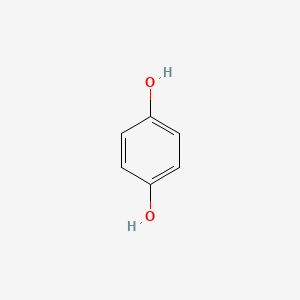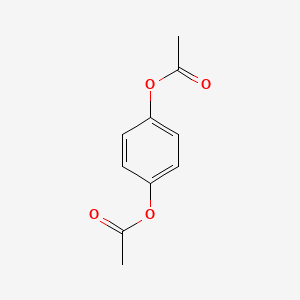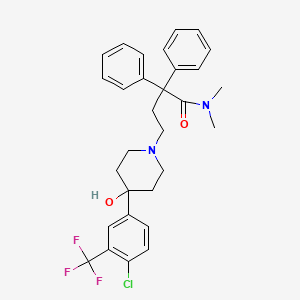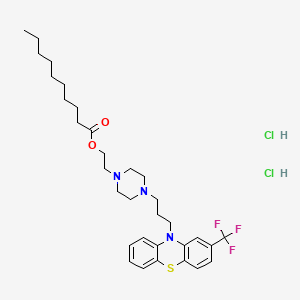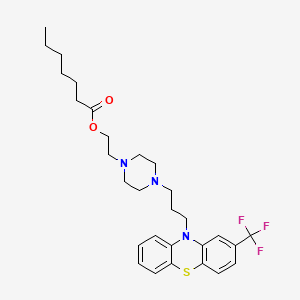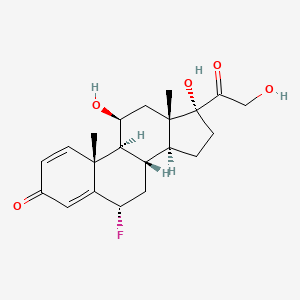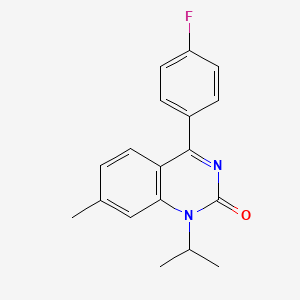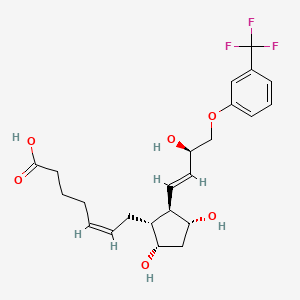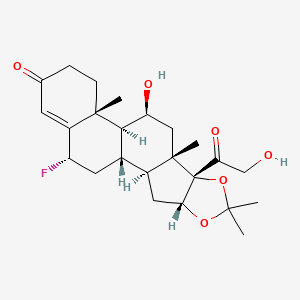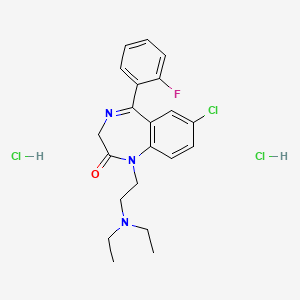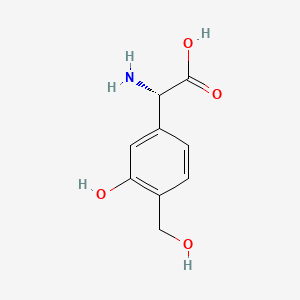
フォルフェニメックス
概要
説明
フォルフェニメクスは、日本化薬株式会社が最初に開発した低分子免疫調節剤です。 腫瘍治療に有効性が示されており、現在、臨床試験第3相にあります 。 フォルフェニメクスの分子式はC9H11NO4であり、免疫賦活作用が知られています .
科学的研究の応用
Forfenimex has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Forfenimex plays a crucial role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of Forfenimex is with immune cells, where it acts as an immunostimulant. This interaction involves the activation of specific signaling pathways that enhance the immune response against cancer cells . Additionally, Forfenimex has been shown to interact with proteins involved in cell proliferation and apoptosis, thereby influencing the growth and survival of cancer cells .
Cellular Effects
Forfenimex exerts significant effects on various types of cells and cellular processes. In immune cells, Forfenimex enhances the production of cytokines and other signaling molecules that promote an immune response . In cancer cells, Forfenimex has been observed to inhibit cell proliferation and induce apoptosis, leading to reduced tumor growth . Furthermore, Forfenimex influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of Forfenimex involves several key interactions at the molecular level. Forfenimex binds to specific receptors on immune cells, triggering a cascade of signaling events that lead to the activation of immune responses . Additionally, Forfenimex inhibits certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . The compound also modulates gene expression by influencing transcription factors and other regulatory proteins, resulting in changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Forfenimex have been observed to change over time. The stability and degradation of Forfenimex are critical factors that influence its long-term effects on cellular function . Studies have shown that Forfenimex remains stable under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to Forfenimex may lead to changes in cellular responses, including potential resistance mechanisms .
Dosage Effects in Animal Models
The effects of Forfenimex vary with different dosages in animal models. At lower doses, Forfenimex has been shown to enhance immune responses and inhibit tumor growth without significant adverse effects . At higher doses, Forfenimex may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Forfenimex is involved in several metabolic pathways, including those related to immune modulation and cancer cell metabolism . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cells . These interactions contribute to the therapeutic effects of Forfenimex by altering the metabolic environment of cancer cells and enhancing immune responses .
Transport and Distribution
The transport and distribution of Forfenimex within cells and tissues are critical for its therapeutic efficacy. Forfenimex is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, Forfenimex accumulates in specific compartments, where it exerts its effects . The distribution of Forfenimex within tissues also determines its overall bioavailability and therapeutic potential .
Subcellular Localization
Forfenimex exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cells through targeting signals and post-translational modifications . These localization patterns are essential for the proper functioning of Forfenimex, as they determine the sites of its interactions with biomolecules and its overall therapeutic effects .
準備方法
フォルフェニメクスの合成には、いくつかの重要なステップが含まれます。 実用的な不斉合成ルートの1つは、市販されている2-ヒドロキシ-ジメチルターフタレートから始まります。 重要なステップには、保護されたアリールカルバルジミンのコジ酸誘導体との立体中心形成型エナンチオ選択的オルガノ触媒マンニッヒ反応と、γ-ピロンフラグメントのカルボン酸基への酸化変換が含まれます 。 この9段階の合成スキームによる(S)-フォルフェニシノール塩酸塩(フォルフェニメクスの有効成分)の総収率は、従来の方法で達成されたものよりも有意に高い .
化学反応解析
フォルフェニメクスは、以下を含むさまざまな化学反応を起こします。
酸化: フォルフェニメクスは、三酸化クロム(CrO3)などの試薬を使用して酸化し、ベンズアルデヒド誘導体に変換できます.
還元: 水素化ビス(2-メトキシエトキシ)アルミニウムナトリウム(V)は、フォルフェニメクスの合成における中間体の還元に使用されます.
置換: ベンズアルデヒド誘導体とシアン化ナトリウム(NaCN)およびアンモニアをメタノール中で反応させると、アミノニトリル中間体が生成されます.
科学研究への応用
フォルフェニメクスは、さまざまな科学研究に幅広く応用されています。
化学反応の分析
Forfenimex undergoes various chemical reactions, including:
作用機序
フォルフェニメクスは、免疫賦活作用を通じて効果を発揮します。 免疫応答を調節することにより、腫瘍に対する体の防御能力を高める可能性があります 。 関与する正確な分子標的と経路は、まだ調査中ですが、さまざまな免疫系の成分と相互作用して効果を発揮すると考えられています .
類似化合物の比較
フォルフェニメクスは、以下のような他の免疫調節化合物と比較できます。
フォルフェニシノール: フォルフェニメクスの有効成分であり、免疫調節作用と抗癌作用が知られています
フォルフェニシン: 同様の免疫調節作用を持つ別の化合物です.
フォルフェニメクスは、合成における高収率と腫瘍治療の可能性によって際立っており、免疫調節の分野におけるユニークで貴重な化合物となっています .
類似化合物との比較
Forfenimex can be compared with other immunomodulatory compounds such as:
Forphenicinol: The active ingredient in Forfenimex, known for its immunomodulatory and anticancer properties
Forphenicine: Another compound with similar immunomodulatory effects.
Forfenimex stands out due to its higher yield in synthesis and its potential in treating neoplasms, making it a unique and valuable compound in the field of immunomodulation .
特性
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71522-58-2 | |
| Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forfenimex [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORFENIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of forphenicinol?
A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.
Q2: What are the downstream effects of macrophage activation by forphenicinol?
A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.
Q3: Does forphenicinol directly affect other immune cells?
A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.
Q4: What is the molecular formula and weight of forphenicinol?
A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].
Q5: Is there any spectroscopic data available for forphenicinol?
A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].
Q6: What are the potential therapeutic applications of forphenicinol?
A6: Research suggests potential applications in treating various conditions, including:
- Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
- Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
- Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].
Q7: What is known about the pharmacokinetics of forphenicinol?
A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].
Q8: How is forphenicinol metabolized in the body?
A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].
Q9: What in vitro models have been used to study forphenicinol's activity?
A9: Researchers have utilized various in vitro models, including:
- Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
- Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
- Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].
Q10: What animal models have been used to study forphenicinol's efficacy?
A10: Various animal models have been employed, including:
- Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
- Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
- Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].
Q11: Have there been any clinical trials of forphenicinol?
A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:
- Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
- Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


